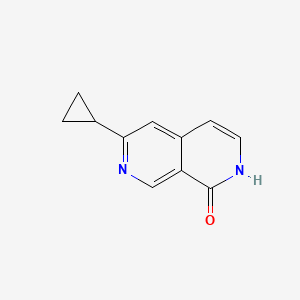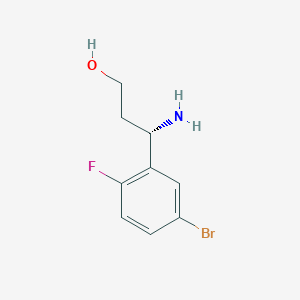
6-Cyclopropyl-2,7-naphthyridin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyclopropyl-2,7-naphthyridin-1(2H)-one is a heterocyclic compound that features a naphthyridine core with a cyclopropyl group attached. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-2,7-naphthyridin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a cyclopropylamine with a naphthyridine derivative under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
6-Cyclopropyl-2,7-naphthyridin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced analogs.
Substitution: Introduction of different functional groups at specific positions on the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using N-bromosuccinimide or electrophilic aromatic substitution using Friedel-Crafts reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halogens or alkyl groups.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 6-Cyclopropyl-2,7-naphthyridin-1(2H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, are required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Naphthyridine: The parent compound without the cyclopropyl group.
6-Methyl-2,7-naphthyridin-1(2H)-one: A similar compound with a methyl group instead of a cyclopropyl group.
Uniqueness
6-Cyclopropyl-2,7-naphthyridin-1(2H)-one is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. The cyclopropyl group can introduce strain and alter the electronic properties of the molecule, potentially leading to unique interactions with biological targets.
Propriétés
Formule moléculaire |
C11H10N2O |
|---|---|
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
6-cyclopropyl-2H-2,7-naphthyridin-1-one |
InChI |
InChI=1S/C11H10N2O/c14-11-9-6-13-10(7-1-2-7)5-8(9)3-4-12-11/h3-7H,1-2H2,(H,12,14) |
Clé InChI |
FZTQDCRFNHPELU-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NC=C3C(=C2)C=CNC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(NE)-N-[(3-bromopyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B13054359.png)
![6-Ethyl-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B13054364.png)
![Tert-butyl 6-chloro-4-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13054367.png)


![6-Chloro-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine](/img/structure/B13054373.png)
![3-[(1S,2S)-1-Amino-2-hydroxypropyl]phenol](/img/structure/B13054374.png)


![(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B13054409.png)



![(1S,2S)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13054437.png)
